N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound with a molecular formula of C11H17N3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-chloro-5-methylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)piperidine: Another piperidine derivative with similar structural features.
N-(pyridin-4-yl)piperidine: A compound with a pyridine ring attached to the piperidine moiety at a different position.
N-(pyridin-3-yl)piperidine: A derivative with the pyridine ring attached at the 3-position.
Uniqueness
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and piperidinyl groups on the pyridine ring enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,4-dimethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
KBAIRPYVRKRJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2)NC |
Origin of Product |
United States |
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